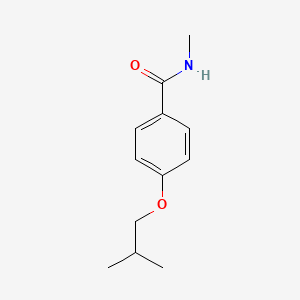![molecular formula C17H25N3O2 B4400573 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4400573.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ARF1 is a small GTPase protein that plays a crucial role in intracellular membrane trafficking and signal transduction pathways. Inhibition of ARF1 has been shown to have a significant impact on various cellular processes, making it a promising target for drug development.
Mechanism of Action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide inhibits ARF1 by binding to its active site and preventing its activation. This, in turn, leads to the disruption of various cellular processes that are dependent on ARF1 activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of protein-protein interactions and the inhibition of ARF1-mediated vesicular transport.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the invasion and migration of cancer cells, which are critical processes involved in tumor metastasis.
Advantages and Limitations for Lab Experiments
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, it has been extensively studied for its potential therapeutic applications, making it a well-established target for drug development. However, there are also some limitations to its use. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, its mechanism of action is still not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide. One area of focus is the optimization of its therapeutic potential for cancer treatment. This could involve the development of more potent analogs or the identification of combination therapies that enhance its efficacy. Another area of research is the elucidation of its mechanism of action, which could provide insights into the regulation of ARF1-mediated cellular processes. Finally, there is also potential for the development of this compound as a tool for studying ARF1-mediated cellular processes in vitro and in vivo.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an ARF1 inhibitor. ARF1 is involved in the regulation of various cellular processes, including vesicular transport, membrane trafficking, and signal transduction. Inhibition of ARF1 has been shown to have a significant impact on cancer cell proliferation, making it a promising target for cancer therapy.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(21)19-9-11-20(12-10-19)15-7-5-14(6-8-15)18-16(22)17(2,3)4/h5-8H,9-12H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKEFVPJWMGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[2-(benzyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B4400493.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4400498.png)


![3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4400514.png)
![2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)
![4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride](/img/structure/B4400526.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methoxyphenyl)glycinamide](/img/structure/B4400541.png)
![4-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4400548.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)
![[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)


![1-[4-(2-benzylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400604.png)